molecular formula C14H19Cl2N3O2 B613223 Bzl-his-ome 2hcl CAS No. 102029-99-2

Bzl-his-ome 2hcl

Cat. No.: B613223
CAS No.: 102029-99-2
M. Wt: 332.23
InChI Key: CSACUQIXYWWVRO-GXKRWWSZSA-N
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Mechanism of Action

Target of Action

Bzl-his-ome 2hcl is primarily a β-glucosidase inhibitor . β-glucosidase is an enzyme that catalyzes the hydrolysis of the glycosidic bonds to terminal non-reducing residues in oligosaccharides and polysaccharides, and thus plays a crucial role in carbohydrate metabolism.

Mode of Action

The compound interacts with β-glucosidase, inhibiting its function . .

Biochemical Pathways

As a β-glucosidase inhibitor, this compound affects the carbohydrate metabolism pathway by inhibiting the breakdown of complex carbohydrates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-histidine-methyl ester dihydrochloride involves the esterification of histidine with methanol, followed by benzylation and subsequent conversion to the dihydrochloride salt . The reaction conditions typically include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of benzyl-histidine-methyl ester dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized for large-scale production, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl-histidine-methyl ester dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Benzyl-histidine-methyl ester dihydrochloride is widely used in scientific research due to its inhibitory properties. It is utilized in:

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzyl-L-histidinate dihydrochloride
  • Histidine derivatives with similar inhibitory properties

Uniqueness

Benzyl-histidine-methyl ester dihydrochloride is unique due to its specific inhibitory action on β-glucosidase enzymes. Its structure allows for effective binding to the enzyme’s active site, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Overview

Benzyl-histidine-methyl ester dihydrochloride (Bzl-his-ome 2HCl) is a compound recognized for its biological activities, particularly as an inhibitor of β-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and the inhibition of its activity can have significant implications in various fields, including biochemistry, medicine, and industry.

Target Enzyme : this compound specifically targets β-glucosidase, an enzyme responsible for hydrolyzing β-glucosidic bonds in carbohydrates.

Mode of Action : The compound binds to the active site of β-glucosidase, effectively preventing the enzyme from catalyzing the breakdown of complex carbohydrates into simpler sugars. This inhibition can lead to altered metabolic pathways and has potential therapeutic applications in conditions where carbohydrate metabolism is disrupted.

Biological Applications

This compound has been explored for various applications:

  • Biological Research : It is used in studies aimed at understanding carbohydrate metabolism and enzyme kinetics.
  • Medical Research : Due to its inhibitory effects on β-glucosidase, it has potential therapeutic applications in managing diseases such as diabetes and certain metabolic disorders.
  • Industrial Use : The compound can be utilized in the production of pharmaceuticals and other chemicals that require specific enzymatic reactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential. Below is a table summarizing key characteristics:

Compound NameInhibitory TargetUnique Features
This compoundβ-glucosidaseSpecific binding to the enzyme's active site
Methyl benzyl-L-histidinate dihydrochlorideVarious enzymesBroader spectrum of activity but less specificity
L-Histidine derivativesMultiple targetsGeneral role in metabolism but not primarily an inhibitor

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : Research indicates that this compound effectively inhibits β-glucosidase activity in vitro, demonstrating a dose-dependent response. This finding suggests its potential as a therapeutic agent in conditions characterized by excessive β-glucosidase activity.
  • Metabolic Pathway Analysis : Further investigations have shown that the inhibition of β-glucosidase by this compound leads to significant changes in carbohydrate metabolism pathways, which could be beneficial in metabolic disorders like diabetes.
  • Therapeutic Potential : Clinical studies are ongoing to evaluate the efficacy of this compound as a treatment option for diseases associated with carbohydrate metabolism dysfunctions. Preliminary results indicate promising outcomes when used alongside traditional therapies .

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSACUQIXYWWVRO-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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